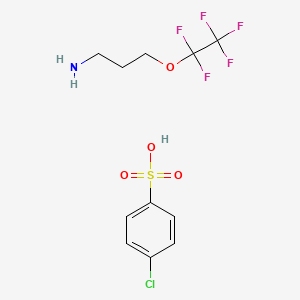![molecular formula C10H9NO3 B12973513 Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B12973513.png)
Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate typically involves multicomponent condensation reactions. One common method includes the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions often involve the use of a base such as triethylamine and proceed through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
Industrial Production Methods
the principles of multicomponent reactions and the use of common reagents suggest that scalable methods could be developed based on the laboratory synthesis protocols .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese triflate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkylating agents such as 1,2-dibromoethane and benzyl chloride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, as a protein kinase inhibitor, it may bind to the ATP-binding site of the kinase, thereby preventing phosphorylation and subsequent signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Shares a similar core structure but with different functional groups.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: Another related compound with a ketone functional group.
Uniqueness
Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate is unique due to its specific ester and ketone functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C10H9NO3 |
|---|---|
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
methyl 5-oxo-6,7-dihydrocyclopenta[b]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)6-4-7-8(11-5-6)2-3-9(7)12/h4-5H,2-3H2,1H3 |
Clé InChI |
BZBMKCTVLAYEPW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(CCC2=O)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-Benzo[b]pyrido[4,3-e][1,4]oxazin-4-amine hydrochloride](/img/structure/B12973439.png)

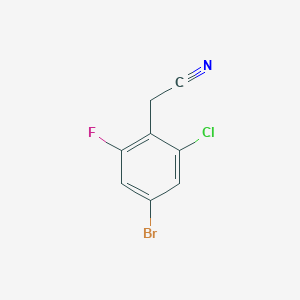
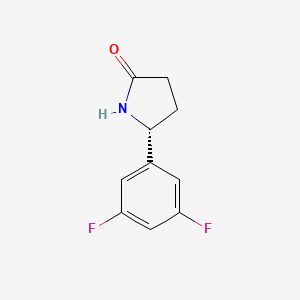
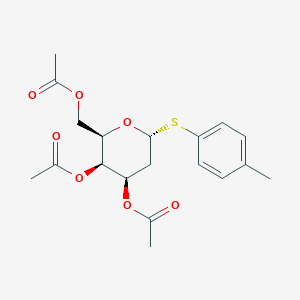

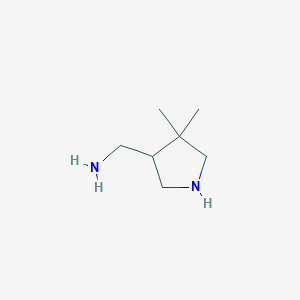
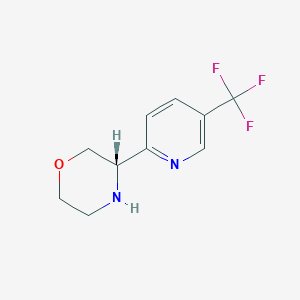
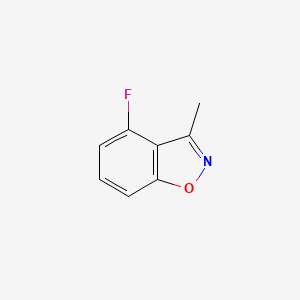
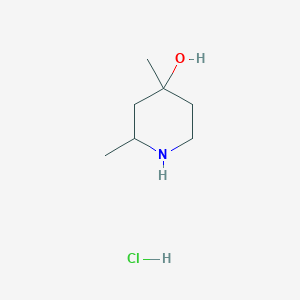
![3'-Bromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12973507.png)


